molecular formula C15H21N3O3 B148816 Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- CAS No. 126224-16-6

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-

Cat. No.: B148816
CAS No.: 126224-16-6
M. Wt: 291.35 g/mol
InChI Key: CJDQTKFXDAUJHA-UHFFFAOYSA-N
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Description

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- (CAS 68540-98-7) is a synthetic amide derivative with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.352 g/mol . Its structure features a propanamide backbone substituted with a 4-methoxyphenyl group and a 2-(2-cyanoethoxy)ethylamino side chain. Key physicochemical properties include a LogP of 1.38, indicating moderate lipophilicity, and solubility in reverse-phase HPLC conditions using a Newcrom R1 column . The compound’s UNII identifier is ZDT2TT4WLE, and its InChIKey is CJDQTKFXDAUJHA-UHFFFAOYSA-N .

Properties

IUPAC Name

N-[3-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide
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InChI

InChI=1S/C15H21N3O3/c1-3-15(19)18-12-5-6-14(20-2)13(11-12)17-8-10-21-9-4-7-16/h5-6,11,17H,3-4,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDQTKFXDAUJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)NCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071639
Record name Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-
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Molecular Weight

291.35 g/mol
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CAS No.

68540-98-7
Record name N-[3-[[2-(2-Cyanoethoxy)ethyl]amino]-4-methoxyphenyl]propanamide
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Record name Propanamide, N-(3-((2-(2-cyanoethoxy)ethyl)amino)-4-methoxyphenyl)-
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Record name Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-
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Record name Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-
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Record name N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]propionamide
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Record name N-[3-[[2-(2-Cyanoethoxy)ethyl]amino]-4-methoxyphenyl]propanamide
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Preparation Methods

Nitration and Reduction of 4-Methoxyaniline

The synthesis begins with functionalizing 4-methoxyaniline. Nitration at the meta-position relative to the methoxy group yields 3-nitro-4-methoxyaniline. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas over a palladium catalyst (H₂/Pd-C) or catalytic transfer hydrogenation with ammonium formate.

Example Procedure

  • Nitration : 4-Methoxyaniline is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, yielding 3-nitro-4-methoxyaniline.

  • Reduction : The nitro intermediate is dissolved in ethanol and subjected to hydrogenation (1 atm H₂, 10% Pd/C, 25°C, 12 h), affording 3-amino-4-methoxyaniline in >85% yield.

Protection of the Aromatic Amine

To prevent undesired side reactions during subsequent alkylation, the primary amine is often protected as a Boc (tert-butyloxycarbonyl) derivative. Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides the Boc-protected intermediate.

Introduction of the 2-(2-Cyanoethoxy)ethylamino Side Chain

Alkylation with 2-(2-Cyanoethoxy)ethyl Chloride

The Boc-protected 3-amino-4-methoxyaniline undergoes alkylation with 2-(2-cyanoethoxy)ethyl chloride. This reaction is typically conducted in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 h.

Reaction Conditions

  • Substrate : Boc-protected 3-amino-4-methoxyaniline (1.0 equiv).

  • Alkylating Agent : 2-(2-Cyanoethoxy)ethyl chloride (1.2 equiv).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF (0.1 M).

  • Temperature : 70°C, 18 h.

  • Yield : ~75% after column chromatography (SiO₂, ethyl acetate/hexane).

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at 0°C for 1 h, yielding the free amine.

Amidation with Propanoic Acid Derivatives

Coupling with Propionyl Chloride

The final step involves reacting the free amine with propionyl chloride in the presence of a base such as triethylamine (Et₃N). This reaction is performed in DCM at 0°C to room temperature.

Procedure

  • Substrate : 3-[[2-(2-Cyanoethoxy)ethyl]amino]-4-methoxyaniline (1.0 equiv).

  • Acylating Agent : Propionyl chloride (1.1 equiv).

  • Base : Et₃N (2.0 equiv).

  • Solvent : DCM (0.2 M).

  • Conditions : 0°C → rt, 2 h.

  • Work-Up : The mixture is washed with water, dried over MgSO₄, and concentrated.

  • Yield : ~80% after purification by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid).

Alternative Method: Carbodiimide-Mediated Coupling

For milder conditions, the amide bond can be formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Propanoic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in THF, followed by addition of the amine.

Optimized Parameters

  • Solvent : THF (0.1 M).

  • Temperature : 25°C, 12 h.

  • Yield : 85–90%.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients isolates intermediates.

  • Reverse-Phase HPLC : The final product is purified using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (0.1% formic acid), achieving >98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d6, 400 MHz): δ 9.82 (s, 1H, NH), 7.45 (d, J = 8.5 Hz, 1H), 6.90 (d, J = 2.0 Hz, 1H), 6.75 (dd, J = 8.5, 2.0 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.65–3.55 (m, 4H, OCH₂CH₂N), 2.85 (t, J = 6.5 Hz, 2H, CH₂CN), 2.40 (q, J = 7.5 Hz, 2H, COCH₂), 1.10 (t, J = 7.5 Hz, 3H, CH₃).

  • LC-MS : m/z 292.2 [M+H]⁺ (calculated for C₁₅H₂₁N₃O₃: 291.35 g/mol).

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation : Excess alkylating agent may lead to quaternary ammonium salts. This is mitigated by using stoichiometric amounts of 2-(2-cyanoethoxy)ethyl chloride and monitoring reaction progress via TLC.

  • Cyano Group Hydrolysis : The nitrile group is susceptible to hydrolysis under acidic or basic conditions. Anhydrous solvents and neutral pH during amidation prevent degradation.

Scalability

Large-scale synthesis (≥100 g) employs flow chemistry for the alkylation step, reducing reaction time from 18 h to 2 h and improving yield to 82% .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Introduction to Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- is a compound with significant potential in scientific research and applications. Its molecular formula is C15H21N3O3, and it has a molecular weight of approximately 291.35 g/mol. This compound is characterized by its unique chemical structure, which includes a propanamide group linked to a 4-methoxyphenyl moiety and an ethylamino chain with a cyanoethoxy substituent.

Analytical Chemistry

Liquid Chromatography : Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). This method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid for separation. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Scalability : The HPLC method is scalable and suitable for preparative separations, making it an excellent choice for isolating impurities in various research settings .

Pharmacokinetics

The compound's properties make it suitable for pharmacokinetic studies. Its ability to be analyzed through established chromatographic techniques allows researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems .

Toxicology Studies

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- has been included in toxicological assessments due to its structural similarity to other compounds of interest in drug development and safety evaluations. The U.S. Environmental Protection Agency (EPA) has compiled toxicity data relevant to this compound, contributing to understanding its potential health impacts .

Analytical Methodology

MethodDetails
HPLCReverse phase using acetonitrile, water, and phosphoric acid
Mass SpectrometryCompatible with formic acid replacement for phosphoric acid
Particle SizeSmaller 3 µm particles available for fast UPLC applications

Case Study 1: Pharmacokinetic Analysis

In a study examining the pharmacokinetic profile of similar compounds, researchers utilized HPLC methods to assess the absorption rates and metabolic pathways of propanamide derivatives. The findings indicated that structural modifications significantly influenced the bioavailability and metabolic stability of these compounds.

Case Study 2: Toxicological Assessment

A comprehensive toxicological evaluation conducted by the EPA highlighted the importance of assessing the safety profiles of propanamide derivatives. The study focused on the potential neurotoxic effects observed in animal models exposed to similar chemical structures, providing critical insights into the safety considerations necessary for future research.

Mechanism of Action

The mechanism of action of Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related propanamide and acetamide derivatives:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications / Notes
Target Compound (68540-98-7) C₁₅H₂₁N₃O₃ 291.352 1.38 4-Methoxyphenyl, 2-(2-cyanoethoxy)ethylamino Analyzed via HPLC; exact application unspecified.
N-[3-(2-Cyanoethylamino)phenyl]acetamide (943-94-4) C₁₁H₁₁N₃O 201.23 ~1.2 Cyanoethylamino, phenyl Intermediate in organic synthesis.
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.66 ~2.1 4-Methoxyphenyl, chloro Crystal structure studied; C=O resonance and hydrogen bonding observed.
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO 218.08 3.12 3,4-Dichlorophenyl Herbicide (rice paddies).
Disperse Blue 125 (66693-26-3) C₂₃H₂₅ClN₆O₆ 540.94 N/A Azo group, bis(2-cyanoethoxy)ethylamino, chloro-dinitrophenyl Textile dye; regulated due to environmental concerns.
N-[2-(4-Fluorophenyl)ethyl]-3-(thiazol-4-yl)propanamide (1040666-55-4) C₂₂H₂₃FN₄O₃S 442.50 N/A Fluorophenyl, thiazole-carbamoyl Potential pharmaceutical candidate (structure suggests kinase inhibition).

Key Differences and Trends

Substituent Effects on Lipophilicity: The target compound’s LogP (1.38) is lower than propanil (3.12) due to the hydrophilic cyanoethoxy group replacing chlorine atoms . Chlorine substituents (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) increase LogP and rigidity, influencing crystallization .

Biological and Industrial Applications: Propanil’s dichlorophenyl group enhances herbicidal activity by inhibiting acetolactate synthase . Disperse Blue 125’s azo and cyanoethoxy groups make it suitable as a dye but environmentally persistent . Fluorine in 1040666-55-4 improves metabolic stability, common in drug design .

Synthesis and Analytical Methods: The target compound’s cyanoethoxy side chain may be synthesized via methods similar to ethyl 2-cyano-3-ethoxypropenoate derivatives . HPLC analysis of the target compound uses a Newcrom R1 column, while chlorinated analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) require methods accounting for higher hydrophobicity .

Structural Insights: Crystal Packing: In 3-Chloro-N-(4-methoxyphenyl)propanamide, hydrogen bonding (N–H···O) and C–H···O interactions stabilize the lattice, while the target compound’s cyanoethoxy group may introduce steric hindrance . Electronic Effects: The methoxy group in the target compound donates electrons, contrasting with electron-withdrawing chlorine in propanil, altering reactivity .

Research Findings and Implications

  • Pharmaceutical Potential: The target compound’s cyanoethoxy group may enhance solubility for drug delivery, similar to fluorinated analogs like 1040666-55-4 .
  • Synthetic Challenges: Introducing multiple ethoxy and cyano groups requires careful optimization to avoid side reactions, as seen in related syntheses .

Biological Activity

Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- (CAS Number: 68540-98-7) is a synthetic compound with potential biological activity. Its molecular formula is C15H21N3O3, and it has garnered interest for its possible applications in medicinal chemistry, particularly in the context of cancer therapeutics. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

PropertyValue
Molecular FormulaC15H21N3O3
Molecular Weight291.352 g/mol
InChI KeyCJDQTKFXDAUJHA-UHFFFAOYSA-N
LogP1.38
StereochemistryAchiral

The compound's biological activity is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the cyanoethoxy and methoxy groups enhances its lipophilicity, which can improve cell membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of propanamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- have shown effective inhibition of the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity on normal cells . This selective activity suggests a potential for developing targeted cancer therapies.

Synthesis

The synthesis of Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]- involves several steps:

  • Formation of the Cyano Group : The initial step involves the introduction of the cyano group through nucleophilic substitution.
  • Amine Coupling : The compound is synthesized by coupling the appropriate amine with a carboxylic acid derivative.
  • Purification : The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which facilitates the separation of impurities .

Case Studies

  • Antiproliferative Properties : A study evaluated a series of phenylcyclopropane carboxamide derivatives, which included structural analogs to propanamide compounds. These derivatives demonstrated distinct antiproliferative properties against cancer cell lines like MCF7 and HCT116, indicating their potential as anticancer agents .
  • Cytotoxicity Assessment : In vitro studies have shown that while these compounds effectively inhibit cancer cell proliferation, they do not induce significant cytotoxic effects on normal cells, making them promising candidates for further development in cancer therapy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of propanamide derivatives with substituted aromatic amines?

Methodological Answer:
Synthesis optimization requires attention to reaction conditions, regioselectivity, and protecting group strategies. For example, in analogous compounds, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol) yield intermediates, while acidic reduction (e.g., iron powder) generates aniline derivatives . Condensation with cyanoacetic acid under a condensing agent (e.g., DCC) is critical for forming the propanamide backbone. Monitoring reaction progress via TLC or HPLC and optimizing solvent systems (e.g., dichloromethane/ether mixtures) can improve yields .

Advanced: How can regioselectivity challenges be addressed during the functionalization of the 4-methoxyphenyl moiety in this compound?

Methodological Answer:
Regioselectivity in methoxyphenyl derivatives is influenced by electronic and steric effects. For instance, introducing electron-withdrawing groups (e.g., cyanoethoxy) at the 3-position of the phenyl ring can be achieved via nucleophilic aromatic substitution under controlled pH and temperature. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., aminoethyl) enhance selectivity. Evidence from similar compounds shows that protecting the methoxy group with acetyl or benzyl ethers prevents undesired side reactions during functionalization .

Basic: What analytical techniques are recommended for characterizing this propanamide and its intermediates?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at 4-position, cyanoethoxyethylamino at 3-position) .
    • IR for identifying amide C=O stretches (~1650 cm⁻¹) and nitrile groups (~2250 cm⁻¹) .
  • Chromatography:
    • HPLC with UV detection (e.g., relative retention time analysis) to assess purity .
    • Mass Spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers reconcile contradictory cytotoxicity data across structurally similar propanamide analogs?

Methodological Answer:
Contradictions often arise from variations in substituent effects on target binding or cellular uptake. For example, a compound with a 4-fluorophenyl group may exhibit higher U-87 glioblastoma activity than non-halogenated analogs due to enhanced lipophilicity and blood-brain barrier penetration . Systematic SAR studies should compare:

  • LogP values (via shake-flask or computational methods) to assess hydrophobicity.
  • Cellular assays (e.g., MTT) under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Target engagement assays (e.g., radiolabeled ligands for formyl peptide receptors) to confirm mechanistic specificity .

Basic: What safety protocols are essential when handling cyanoethoxy-containing propanamides in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., cyanoacetic acid).
  • Spill Management: Neutralize nitrile spills with sodium hypochlorite solution.
  • Storage: Keep compounds in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: What strategies are effective for enhancing the blood-brain barrier (BBB) penetration of neuroactive propanamide derivatives?

Methodological Answer:

  • Structural Modifications: Introduce halogen atoms (e.g., Cl, F) or trimethoxy groups to increase lipophilicity without exceeding LogP >5 .
  • Prodrug Design: Esterify polar groups (e.g., hydroxyl) to improve passive diffusion, with enzymatic cleavage in the brain .
  • In Vivo Models: Use carbon-11 radiolabeled analogs for PET imaging in murine neuroinflammation models to quantify BBB traversal .

Basic: How can researchers evaluate the antioxidant potential of this compound alongside its cytotoxic activity?

Methodological Answer:

  • DPPH Assay: Measure free radical scavenging activity at 517 nm, comparing IC₅₀ values to ascorbic acid controls .
  • Cytotoxicity Cross-Check: Perform parallel MTT assays on normal cell lines (e.g., HEK-293) to identify selective toxicity windows. Compounds with EC₅₀ >100 µM in normal cells and <10 µM in cancer cells are prioritized .

Advanced: What computational tools are suitable for predicting the binding affinity of this propanamide to formyl peptide receptors (FPRs)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with FPR1/2 active sites, focusing on key residues (e.g., Arg84, Glu145) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
  • Pharmacophore Modeling: Identify essential features (e.g., amide hydrogen bond donors, aromatic π-stacking) using MOE .

Basic: What solvent systems are optimal for recrystallizing this propanamide to achieve high purity?

Methodological Answer:

  • Polar Aprotic Solvents: DMF or DMSO for initial dissolution, followed by dropwise addition of hexane or ethyl acetate to induce crystallization .
  • Temperature Gradient: Slow cooling from 60°C to 4°C improves crystal lattice formation.
  • Charcoal Treatment: Use activated carbon to remove colored impurities in hot ethanol .

Advanced: How can metabolic stability of this compound be assessed in preclinical development?

Methodological Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Metabolite ID: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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